![molecular formula C5H7ClN2O4 B8047695 4-Aminopyridinium perchlorate](/img/structure/B8047695.png)
4-Aminopyridinium perchlorate
Overview
Description
4-Aminopyridinium perchlorate is a useful research compound. Its molecular formula is C5H7ClN2O4 and its molecular weight is 194.57 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural and Phase Transitions : 4-Aminopyridinium perchlorate undergoes two structural phase transitions, with notable changes in the motional state of its cations and anions. This has implications for understanding crystal dynamics and molecular motions in materials science (Czupiński et al., 2002).
Ferroelectric Properties : This compound has been discovered as a molecular ferroelectric, with significant electric hysteresis loops and spontaneous polarization. This suggests its potential application in the field of intelligent materials, particularly for its light weight and mechanical flexibility (Wenjun Zhang et al., 2019).
Chemical Reactions and Kinetics : The kinetics of diazotisation of derivatives of this compound in perchloric acid have been studied, providing insights into the reaction mechanisms involving nitrosating agents and the heteroaromatic nucleus of the compound (E. Kalatzis & C. Mastrokalos, 1983).
Infrared Spectroscopy Applications : The influence of pressure on the infrared spectrum of the perchlorate-group in 1-Aminopyridinium perchlorate has been studied, indicating potential applications in spectroscopic analysis (A. W. Downs et al., 1973).
Asymmetric Hydrogen Bonds : Neutron diffraction and IR spectroscopic studies have been conducted on 4-Aminopyridine hemiperchlorate, revealing strong asymmetric N-H-N hydrogen bonds, which is significant for understanding the properties of hydrogen-bonded systems (J. Roziere et al., 1980).
Catalysis : Poly(4-vinylpyridinium) perchlorate has been used as a catalyst in various chemical reactions, including the chemoselective preparation of diacetates from aldehydes, highlighting its role in green chemistry and catalysis (N. G. Khaligh, 2014).
Pharmaceutical Applications : 4-Thioureidoiminomethylpyridinium Perchlorate, a derivative, has been studied for its anti-tuberculosis properties. Its encapsulation into poly(lactic acid)-based micro- and nanoparticles for targeted drug delivery has been explored, indicating its potential in pharmaceutical applications (L. Churilov et al., 2018).
properties
IUPAC Name |
pyridin-1-ium-4-amine;perchlorate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2.ClHO4/c6-5-1-3-7-4-2-5;2-1(3,4)5/h1-4H,(H2,6,7);(H,2,3,4,5) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZCVJWGZBLBDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[NH+]=CC=C1N.[O-]Cl(=O)(=O)=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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